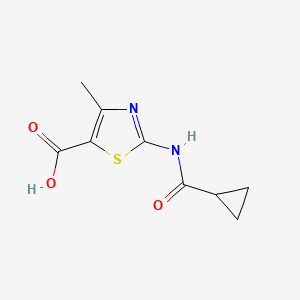

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring, a cyclopropane moiety, and a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Cyclopropane Moiety: The cyclopropane group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

Amidation Reaction: The cyclopropanecarbonyl group is introduced through an amidation reaction, where cyclopropanecarboxylic acid is reacted with an amine to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted thiazoles depending on the reagents used.

Applications De Recherche Scientifique

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in studies to understand the interactions of thiazole-containing compounds with enzymes and receptors.

Industrial Applications: The compound’s derivatives are explored for use in materials science, such as in the development of new polymers and coatings.

Mécanisme D'action

The mechanism of action of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the cyclopropane moiety provides rigidity to the molecule, enhancing its binding affinity. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Cyclopropanecarbonyl-amino)-thiazole-5-carboxylic acid

- 4-Methyl-thiazole-5-carboxylic acid

- 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole

Uniqueness

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid is unique due to the combination of its structural features: the cyclopropane ring, the thiazole ring, and the carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid is a thiazole derivative notable for its unique structural features, including a cyclopropanecarbonyl group and a carboxylic acid functional group. Its molecular formula is C₉H₁₀N₂O₃S, with a molecular weight of 226.25 g/mol. The compound's thiazole ring, which contains sulfur and nitrogen, contributes significantly to its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring facilitates π-π stacking interactions, while the rigid cyclopropane moiety enhances binding affinity to enzymes and receptors. The carboxylic acid group plays a crucial role in forming hydrogen bonds, which stabilizes the interaction with its targets.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, positioning it as a candidate for therapeutic applications in conditions characterized by inflammation.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains |

| Anti-inflammatory | Inhibits enzymes related to inflammatory responses |

| Enzyme Inhibition | Potential to inhibit GSK-3β, IKK-β, and ROCK-1 kinases |

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the inhibitory effects of various thiazole derivatives on GSK-3β (Glycogen Synthase Kinase 3 beta), revealing that modifications in the carboxamide moiety significantly influenced inhibitory potency. Compounds similar to this compound showed IC50 values ranging from 10 nM to over 1300 nM .

- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines indicated that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .

- Anti-diabetic Potential : Another study investigated the effects of thiazole derivatives on hyperglycemia in diabetic models. The results demonstrated that these compounds could attenuate hyperglycemia and improve insulin sensitivity through antioxidant mechanisms, highlighting their potential as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups, which enhances its potential as a multi-functional agent in medicinal chemistry. Here’s a comparison with structurally similar compounds:

Table 2: Comparison of Thiazole Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylthiazole-5-carboxylic acid | Thiazole ring with carboxylic acid | Lacks cyclopropane functionality |

| Cyclopropanecarbonylaminothiazoles | Contains cyclopropane but different substituents | Varies in biological activity |

| Thiazole derivatives with different side chains | Varying side chains on the thiazole ring | Different pharmacological profiles |

Propriétés

IUPAC Name |

2-(cyclopropanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-4-6(8(13)14)15-9(10-4)11-7(12)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLJLDHNDACXKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.